molecular formula C18H18N2O2 B1367467 1,3-Dibenzylpiperazine-2,5-dione

1,3-Dibenzylpiperazine-2,5-dione

Cat. No. B1367467
M. Wt: 294.3 g/mol
InChI Key: CUSGSDUYPXBYHI-UHFFFAOYSA-N
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Patent
US07887784B2

Procedure details

To a 0° C. solution of dipeptide 5 (2.18 g, 5.11 mmol) in methanol (30 mL) was slowly added excess thionyl chloride (1.9 mL). The solution stirred at ambient temperature for 2.5 h. The solvent was evaporated and the residue was triturated with ˜30 mL of ether, producing a white solid that was collected by filtration. The solid was dissolved in methanol (40 mL) and treated with ammonium hydroxide (29%, 10 mL) and then stirred for 18 h followed by concentration. The solid residue was partitioned between saturated NaHCO3 (40 mL), water (20 mL) and CHCl3:isopropyl alcohol, 4:1 (40 mL). The organic phase was separated and the aqueous phase extracted with CHCl3:isopropyl alcohol, 4:1 (3×40 mL). The combined organic phases were dried (K2CO3) and concentrated to afford 6 as a white solid (1.382 g, 92% yield). 1H NMR (400 MHz, CDCl3): δ 2.99 (d, part of AB pattern, J=17.6 Hz, 1H), 3.17 (m, AB pattern, 2H), 3.52 (d, part of AB pattern, J=17.6 Hz, 1H), 4.35 (m, 1H), 4.48 (m, AB pattern, J=14.7 Hz, 1H), 6.39 (bs, NH, 1H), 7.13-7.35 (m, 10H, overlapped with CDCl3); 13C NMR (100 MHz, CDCl3): δ 40.5, 48.2, 49.6, 56.4, 127.4, 128.1, 128.59, 128.63, 128.8, 130.0, 134.65, 134.68, 165.2, 166.3.
Name
dipeptide
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
COC(=O)[C@H:4]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[NH:5][C:6](=[O:23])[CH2:7][N:8]([C:16](OC(C)(C)C)=[O:17])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S(Cl)(Cl)=O>CO>[CH2:9]([N:8]1[CH2:7][C:6](=[O:23])[NH:5][CH:4]([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]1=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
dipeptide
Quantity
2.18 g
Type
reactant
Smiles
COC([C@@H](NC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)=O)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution stirred at ambient temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ˜30 mL of ether
CUSTOM
Type
CUSTOM
Details
producing a white solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol (40 mL)
ADDITION
Type
ADDITION
Details
treated with ammonium hydroxide (29%, 10 mL)
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
CUSTOM
Type
CUSTOM
Details
The solid residue was partitioned between saturated NaHCO3 (40 mL), water (20 mL) and CHCl3
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(NC(C1)=O)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.382 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07887784B2

Procedure details

To a 0° C. solution of dipeptide 5 (2.18 g, 5.11 mmol) in methanol (30 mL) was slowly added excess thionyl chloride (1.9 mL). The solution stirred at ambient temperature for 2.5 h. The solvent was evaporated and the residue was triturated with ˜30 mL of ether, producing a white solid that was collected by filtration. The solid was dissolved in methanol (40 mL) and treated with ammonium hydroxide (29%, 10 mL) and then stirred for 18 h followed by concentration. The solid residue was partitioned between saturated NaHCO3 (40 mL), water (20 mL) and CHCl3:isopropyl alcohol, 4:1 (40 mL). The organic phase was separated and the aqueous phase extracted with CHCl3:isopropyl alcohol, 4:1 (3×40 mL). The combined organic phases were dried (K2CO3) and concentrated to afford 6 as a white solid (1.382 g, 92% yield). 1H NMR (400 MHz, CDCl3): δ 2.99 (d, part of AB pattern, J=17.6 Hz, 1H), 3.17 (m, AB pattern, 2H), 3.52 (d, part of AB pattern, J=17.6 Hz, 1H), 4.35 (m, 1H), 4.48 (m, AB pattern, J=14.7 Hz, 1H), 6.39 (bs, NH, 1H), 7.13-7.35 (m, 10H, overlapped with CDCl3); 13C NMR (100 MHz, CDCl3): δ 40.5, 48.2, 49.6, 56.4, 127.4, 128.1, 128.59, 128.63, 128.8, 130.0, 134.65, 134.68, 165.2, 166.3.
Name
dipeptide
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
COC(=O)[C@H:4]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[NH:5][C:6](=[O:23])[CH2:7][N:8]([C:16](OC(C)(C)C)=[O:17])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S(Cl)(Cl)=O>CO>[CH2:9]([N:8]1[CH2:7][C:6](=[O:23])[NH:5][CH:4]([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]1=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
dipeptide
Quantity
2.18 g
Type
reactant
Smiles
COC([C@@H](NC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)=O)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution stirred at ambient temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ˜30 mL of ether
CUSTOM
Type
CUSTOM
Details
producing a white solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol (40 mL)
ADDITION
Type
ADDITION
Details
treated with ammonium hydroxide (29%, 10 mL)
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
CUSTOM
Type
CUSTOM
Details
The solid residue was partitioned between saturated NaHCO3 (40 mL), water (20 mL) and CHCl3
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(NC(C1)=O)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.382 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.